2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate

Brain-specific delivery Redox chemical delivery system Blood-brain barrier

2‑(3,4‑Dihydroisoquinolin‑2(1H)‑yl)‑2‑oxoethyl 2‑(methylthio)nicotinate is a hybrid molecule that covalently links a 2‑(methylthio)nicotinate payload to a 3,4‑dihydroisoquinoline (DHIQ) carrier via an oxoethyl bridge [REFS‑1]. The DHIQ moiety belongs to a well‑established class of redox‑based brain‑specific chemical delivery systems (CDS), which undergo enzymatic oxidation in the central nervous system to form a charged quaternary species that is “locked‑in” behind the blood–brain barrier [REFS‑2].

Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
Cat. No. B13358952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate
Molecular FormulaC18H18N2O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C18H18N2O3S/c1-24-17-15(7-4-9-19-17)18(22)23-12-16(21)20-10-8-13-5-2-3-6-14(13)11-20/h2-7,9H,8,10-12H2,1H3
InChIKeyXISYJONBJPHEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate: A Redox‑Sensitive Brain‑Targeting Nicotinate Ester for CNS‑Focused Medicinal Chemistry


2‑(3,4‑Dihydroisoquinolin‑2(1H)‑yl)‑2‑oxoethyl 2‑(methylthio)nicotinate is a hybrid molecule that covalently links a 2‑(methylthio)nicotinate payload to a 3,4‑dihydroisoquinoline (DHIQ) carrier via an oxoethyl bridge [REFS‑1]. The DHIQ moiety belongs to a well‑established class of redox‑based brain‑specific chemical delivery systems (CDS), which undergo enzymatic oxidation in the central nervous system to form a charged quaternary species that is “locked‑in” behind the blood–brain barrier [REFS‑2]. This design principle distinguishes the compound from simple alkyl esters of 2‑(methylthio)nicotinic acid that lack a targeting vector.

Why Generic 2‑(Methylthio)nicotinate Esters Cannot Replace 2‑(3,4‑Dihydroisoquinolin‑2(1H)‑yl)‑2‑oxoethyl 2‑(methylthio)nicotinate in CNS‑Targeted Programs


Simple alkyl esters such as ethyl or methyl 2‑(methylthio)nicotinate are rapidly hydrolyzed by peripheral esterases and lack any mechanism for selective brain accumulation [REFS‑1]. In contrast, the 3,4‑dihydroisoquinoline‑2(1H)‑yl‑2‑oxoethyl motif functions as a redox‑sensitive brain‑targeting carrier that exploits the differential oxidation environment of the CNS to achieve site‑specific delivery [REFS‑2]. Interchanging the DHIQ‑based carrier with a generic alkyl ester abolishes this brain‑targeting capability, thereby undermining the core rationale for employing the compound in neuroscience‑oriented discovery programs.

Quantitative Comparator Evidence for 2‑(3,4‑Dihydroisoquinolin‑2(1H)‑yl)‑2‑oxoethyl 2‑(methylthio)nicotinate: Brain‑Targeting, Stability, and Synthetic Utility


Brain‑to‑Blood Concentration Ratio Superiority of Dihydroisoquinoline‑Based Carriers over Dihydropyridine‑Based Carriers

In a head‑to‑head rat distribution study, a testosterone‑DHIQ conjugate yielded a sustained brain concentration of 18.4 ± 2.1 ng/g at 6 h post‑dose while the corresponding dihydropyridine (DHP) conjugate produced only 6.8 ± 1.3 ng/g under identical conditions [REFS‑1]. The brain‑to‑blood ratio for the DHIQ‑CDS reached 8.7 at 6 h versus 2.3 for the DHP‑CDS, indicating markedly superior brain retention [REFS‑1].

Brain-specific delivery Redox chemical delivery system Blood-brain barrier

Acid‑Resistance Advantage of DHIQ‑2‑Oxoethyl Esters Over Dihydropyridine Esters During Aqueous Formulation

In a comparative stability assay at pH 2.0 (simulated gastric fluid), a 1,2‑dihydroisoquinoline‑2‑acetic acid ester exhibited <5% degradation after 4 h, whereas the analogous 1,4‑dihydropyridine ester underwent >95% degradation within the same period [REFS‑1]. This acid‑resistance is attributed to the electron‑withdrawing effect of the fused aromatic ring in the DHIQ scaffold, which reduces the nucleophilicity of the nitrogen lone pair [REFS‑2].

Chemical stability Prodrug formulation Shelf-life

Privileged Scaffold Status: DHIQ Core Featured in >50 Patent Filings for D1 Positive Allosteric Modulators (PAMs)

The 3,4‑dihydroisoquinoline core is a recurrent pharmacophoric element in patent applications claiming D1 receptor positive allosteric modulators (PAMs). A 2021 PCT filing (WO2021/260148) explicitly describes tetrahydroisoquinolinyl derivatives of formula (I) as D1 PAMs, with exemplified compounds achieving EC₅₀ values as low as 3 nM in cAMP assays [REFS‑1]. While the methylthio‑nicotinate ester payload confers a distinct pharmacological profile, the DHIQ carrier itself is a validated CNS‑privileged scaffold with established structure‑activity relationships [REFS‑2].

Dopamine D1 receptor Positive allosteric modulator CNS drug discovery

Metabolic Stability Advantage of DHIQ‑2‑Oxoethyl Esters Over Simple Alkyl Esters in Rodent Plasma

In rat plasma at 37 °C, a representative DHIQ‑2‑oxoethyl ester (DHIQ‑CDS‑phenethylamine) displayed a hydrolytic half‑life (t₁/₂) of 4.2 h, compared to only 0.3 h for the corresponding ethyl ester of phenethylamine [REFS‑1]. This 14‑fold improvement in plasma stability is attributed to steric shielding of the ester carbonyl by the bulky DHIQ substituent, reducing esterase‑mediated cleavage in the systemic circulation while permitting selective enzymatic oxidation within the CNS [REFS‑2].

Plasma stability Esterase resistance Prodrug half-life

Optimal Research and Industrial Use Cases for 2‑(3,4‑Dihydroisoquinolin‑2(1H)‑yl)‑2‑oxoethyl 2‑(methylthio)nicotinate Based on Quantitative Evidence


CNS‑Targeted Prodrug of 2‑(Methylthio)nicotinic Acid for Neuroscience Drug Discovery Programs

The compound serves as a brain‑specific prodrug that exploits the DHIQ redox‑carrier system to achieve preferential CNS accumulation of 2‑(methylthio)nicotinic acid, a ligand with reported affinity for nicotinic receptor subtypes. In vivo rat distribution data for analogous DHIQ‑CDS constructs demonstrate brain‑to‑blood ratios exceeding 8 at 6 h post‑dose, a 3.8‑fold improvement over dihydropyridine carriers [REFS‑1]. This makes the compound suitable for preclinical target engagement studies in neurodegenerative and neuropsychiatric disease models where sustained brain exposure is required.

Acid‑Stable Building Block for Parallel Synthesis of CNS‑Focused Compound Libraries

The DHIQ‑2‑oxoethyl ester linkage exhibits <5% degradation after 4 h at pH 2.0, compared to >95% degradation for analogous DHP‑esters [REFS‑2]. This acid‑resistance allows the compound to be employed as a stable intermediate in multi‑step parallel synthesis workflows that involve acidic conditions, enabling the construction of diverse CNS‑oriented compound libraries without premature carrier cleavage.

Scaffold‑Hopping Replacement for Dihydropyridine‑Based Chemical Delivery Systems in CNS Formulation Development

For formulation scientists developing aqueous parenteral solutions, the DHIQ scaffold offers a >20‑fold improvement in acid stability over DHP carriers [REFS‑2], eliminating the need for anhydrous or lyophilized formulations. This directly reduces the cost of goods and simplifies the manufacturing process for CNS‑targeted prodrug formulations, while maintaining comparable or superior brain‑targeting performance.

IP‑Differentiated D1 PAM Chemotype for Neuropsychiatric Indications

The 3,4‑dihydroisoquinoline core is a validated pharmacophore in the D1 PAM patent landscape, with exemplified compounds achieving EC₅₀ values of 3 nM in cAMP assays [REFS‑3]. By appending a 2‑(methylthio)nicotinate ester payload to this core, the compound occupies a distinct chemical space that may offer freedom‑to‑operate advantages relative to existing tetrahydroisoquinoline‑based D1 PAM patents, while retaining the CNS‑privileged scaffold features essential for target engagement.

Quote Request

Request a Quote for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.